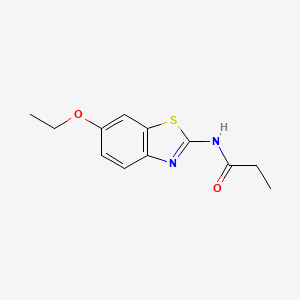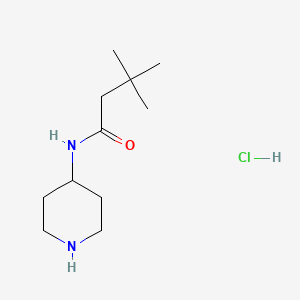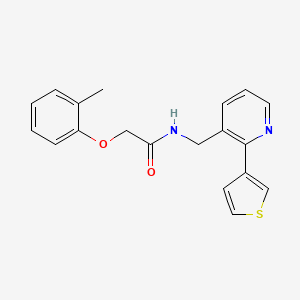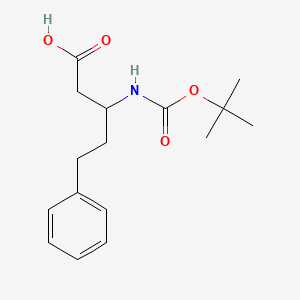
1-(4-bromophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD-9424 and is a pyrazinone derivative. BRD-9424 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
Pyrazine derivatives, including those with bromophenyl and methoxybenzyl groups, are of significant interest in organic synthesis due to their diverse pharmacological properties. These compounds have been explored for their potential as pharmaceuticals, dyes, and in the development of new synthetic methodologies. For example, the synthesis of pyrazine derivatives has been studied for their applications in creating heterocyclic compounds with potential pharmaceutical uses (Gomaa & Ali, 2020).
Medicinal Chemistry and Pharmacology
Pyrazine derivatives have been identified for their broad pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This diverse range of activities suggests that compounds like "1-(4-bromophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one" could have potential applications in the development of new therapeutic agents. Studies have highlighted the importance of the pyrazine scaffold in medicinal chemistry due to its relevance in the design of drugs with improved efficacy and safety profiles (Ferreira & Kaiser, 2012).
Antioxidant Activity
The antioxidant properties of chromones and their derivatives, which share structural similarities with the compound , have been studied extensively. These properties are linked to their ability to scavenge free radicals and protect cells from oxidative damage. This suggests that "1-(4-bromophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one" could also be explored for its antioxidant potential, contributing to research in fields such as food science, nutraceuticals, and preventive medicine (Yadav et al., 2014).
Advanced Oxidation Processes (AOPs)
Research into AOPs for the degradation of pharmaceuticals and other organic compounds in water treatment has included the study of acetaminophen degradation pathways. This research provides insights into the environmental impact and degradation of complex organic molecules, potentially including "1-(4-bromophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one," highlighting its relevance in environmental science and engineering (Qutob et al., 2022).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[(3,4-dimethoxyphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-25-16-8-3-13(11-17(16)26-2)12-22-18-19(24)23(10-9-21-18)15-6-4-14(20)5-7-15/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXVJTWWROXBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2794792.png)


![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)
![2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794798.png)

![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)

![6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)

![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)
